Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate
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Overview
Description
Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a chlorinated and hydroxylated propene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate. For instance, the reaction of dimethyl phosphite with 3-chloro-2-hydroxypropene under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. These reactions are conducted in reactors equipped with temperature and pressure control to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and phosphines to form substituted phosphonates.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can also participate in reduction reactions under appropriate conditions.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, triphenylphosphine, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include substituted phosphonates, phosphonium salts, and various addition products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s ability to form stable phosphorus-carbon bonds makes it valuable in the design of enzyme inhibitors and other bioactive molecules.
Materials Science: It is employed in the development of novel materials with unique properties, such as flame retardants and polymer additives.
Mechanism of Action
The mechanism of action of dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate involves its ability to form stable phosphorus-carbon bonds. This stability is due to the resonance stabilization of the phosphonate group. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl phosphite: A simpler phosphonate ester used in similar synthetic applications.
Diethyl phosphite: Another phosphonate ester with similar reactivity but different physical properties.
Dimethyl(2-hydroxypropyl)phosphonate: A structurally related compound with a hydroxyl group on a different carbon atom.
Uniqueness
Dimethyl(3-chloro-2-hydroxyprop-1-en-1-yl)phosphonate is unique due to the presence of both a chloro and a hydroxy group on the propene moiety. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler phosphonate esters .
Properties
Molecular Formula |
C5H10ClO4P |
---|---|
Molecular Weight |
200.56 g/mol |
IUPAC Name |
(Z)-3-chloro-1-dimethoxyphosphorylprop-1-en-2-ol |
InChI |
InChI=1S/C5H10ClO4P/c1-9-11(8,10-2)4-5(7)3-6/h4,7H,3H2,1-2H3/b5-4- |
InChI Key |
PWOJOAPENLEMOZ-PLNGDYQASA-N |
Isomeric SMILES |
COP(=O)(/C=C(/CCl)\O)OC |
Canonical SMILES |
COP(=O)(C=C(CCl)O)OC |
Origin of Product |
United States |
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